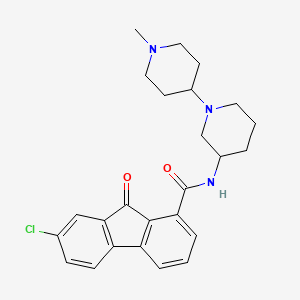
7-chloro-N-(1'-methyl-1,4'-bipiperidin-3-yl)-9-oxo-9H-fluorene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-N-(1'-methyl-1,4'-bipiperidin-3-yl)-9-oxo-9H-fluorene-1-carboxamide, commonly known as 'Compound X', is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of Compound X is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, Compound X has been reported to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression and are involved in the development of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
Compound X has been reported to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been reported to inhibit the migration and invasion of cancer cells. In animal models, Compound X has been shown to improve cognitive function and reduce the symptoms of neurodegenerative diseases. It has also been reported to exhibit potent anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Compound X is its potent therapeutic activity against various diseases. Additionally, it has been reported to exhibit low toxicity and good pharmacokinetic properties, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of Compound X is its relatively low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on Compound X. One of the areas of interest is the development of more efficient synthesis methods to improve the overall yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of Compound X and its potential therapeutic applications. Furthermore, the development of more effective drug delivery systems may help to overcome the solubility limitations of Compound X and improve its in vivo efficacy.
Synthesemethoden
The synthesis of Compound X involves the reaction of 7-chloro-9H-fluorene-1-carboxylic acid with 1-methyl-4-piperidone to form the intermediate 7-chloro-N-(1'-methyl-1,4'-bipiperidin-3-yl)-9H-fluorene-1-carboxamide. This intermediate is then oxidized using a suitable oxidizing agent to yield Compound X. The overall yield of this synthesis method is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Compound X has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, it has been reported to exhibit potent anti-inflammatory and analgesic effects.
Eigenschaften
IUPAC Name |
7-chloro-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-9-oxofluorene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O2/c1-28-12-9-18(10-13-28)29-11-3-4-17(15-29)27-25(31)21-6-2-5-20-19-8-7-16(26)14-22(19)24(30)23(20)21/h2,5-8,14,17-18H,3-4,9-13,15H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVUBVPCFJMPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)NC(=O)C3=CC=CC4=C3C(=O)C5=C4C=CC(=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline hydrochloride](/img/structure/B6112479.png)
![5-bromo-2-hydroxybenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B6112484.png)
![4-{[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B6112496.png)
![3-bromo-N-[2-(4-ethoxyphenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B6112507.png)
![2-{1-(2-ethoxybenzyl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6112517.png)
![3-hydroxy-1-(3-methylbenzyl)-3-[(4-methyl-1-piperazinyl)methyl]-2-piperidinone](/img/structure/B6112520.png)

![7-(4-phenoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6112528.png)
![N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide](/img/structure/B6112536.png)
![7-[2-(4-morpholinyl)ethyl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6112544.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]propanamide](/img/structure/B6112549.png)
![3-[1-(hydroxymethyl)propyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6112559.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-[(2-methylphenoxy)methyl]piperidine](/img/structure/B6112565.png)
![2-(4-bicyclo[2.2.1]hept-2-yl-1-piperazinyl)ethanol](/img/structure/B6112590.png)